molecular formula C23H21N5O2 B2651184 3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1705516-83-1

3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No. B2651184
CAS RN: 1705516-83-1
M. Wt: 399.454
InChI Key: KXZKYEVWXCZMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality 3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibition

ATM kinase: plays a crucial role in the DNA damage response (DDR). Inhibitors targeting ATM have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models. One such inhibitor is AZD0156 (64) , which is based on an imidazo[4,5-c]quinolin-2-one core . AZD0156 has exceptional potency and selectivity for ATM, good preclinical pharmacokinetics, and a low predicted clinical dose. It has been evaluated alongside approved drugs like irinotecan and olaparib in relevant mouse models .

Alkene Hydromethylation

The compound’s structure suggests potential for alkene hydromethylation . By catalytic protodeboronation of alkyl boronic esters, it could participate in formal anti-Markovnikov alkene hydromethylation reactions. This transformation remains valuable and warrants further exploration .

Protein Kinase Modulation

Derivatives of this compound have been synthesized and evaluated against a panel of protein kinases . The results indicate that the planar pyrido[3,4-g]quinazoline tricyclic scaffold may interact with specific kinases, potentially influencing cellular signaling pathways .

properties

IUPAC Name

3-(dimethylamino)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-28(2)19-8-5-7-18(14-19)23(29)25-20-9-4-3-6-17(20)15-21-26-22(27-30-21)16-10-12-24-13-11-16/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZKYEVWXCZMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.